L-N6-(1-Iminoethyl) Lysine 5-Tetrazole Amide, Dihydrochloride is a compound that has garnered attention for its pharmacological properties, particularly as a prodrug of L-N6-(1-Iminoethyl) Lysine, which serves as a selective inhibitor of inducible nitric oxide synthase (iNOS). This compound is characterized by its stability and solubility, making it suitable for various biological applications. The compound is classified under the category of nitric oxide synthase inhibitors, which are crucial in the study of inflammatory diseases and related therapeutic interventions .
The compound can be sourced from various chemical suppliers and is classified as a dihydrochloride salt of L-N6-(1-Iminoethyl) Lysine 5-Tetrazole Amide. It is noted for its role in pharmacological research, particularly in the context of inflammatory diseases where nitric oxide plays a significant role. The compound is recognized for its ability to selectively inhibit iNOS while exhibiting minimal effects on endothelial nitric oxide synthase (eNOS) .
The synthesis of L-N6-(1-Iminoethyl) Lysine 5-Tetrazole Amide involves several key steps. One common method includes the reaction of L-N6-(1-Iminoethyl) Lysine with tetrazole derivatives. The process typically employs coupling agents to facilitate the formation of the amide bond between the lysine derivative and the tetrazole moiety.
L-N6-(1-Iminoethyl) Lysine 5-Tetrazole Amide has a complex molecular structure characterized by its unique functional groups:
The compound's structural data can be referenced through databases such as PubChem, which provides detailed information about its molecular geometry and potential interactions .
L-N6-(1-Iminoethyl) Lysine 5-Tetrazole Amide primarily undergoes hydrolysis in biological systems, converting into L-N6-(1-Iminoethyl) Lysine. This transformation is critical for its pharmacological activity as an iNOS inhibitor.
The mechanism by which L-N6-(1-Iminoethyl) Lysine 5-Tetrazole Amide exerts its effects involves competitive inhibition of iNOS. By mimicking the substrate arginine, it binds to the active site of iNOS, thereby preventing the enzyme from synthesizing nitric oxide.
Research indicates that this selective inhibition leads to reduced levels of nitric oxide production in inflammatory tissues, contributing to decreased inflammation and associated symptoms in animal models .
Relevant analyses have shown that doses significantly higher than those required for anti-inflammatory effects do not elevate systemic blood pressure, indicating a favorable safety profile .
L-N6-(1-Iminoethyl) Lysine 5-Tetrazole Amide has several scientific applications:
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: